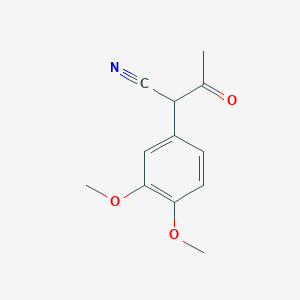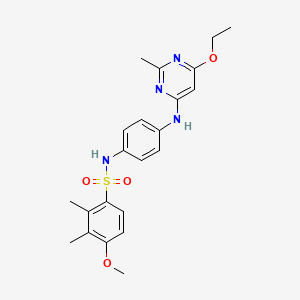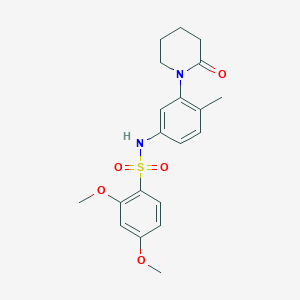
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocycles
2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile has been employed in the synthesis of new heterocyclic compounds. A study by Khalik (1997) demonstrated its use in synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, starting from 4-phenyl-3-oxobutanenitrile derivatives (Khalik, 1997).
2. Photocatalysis in Stereoselective Reactions
Yuan et al. (2020) explored the use of this compound in photocatalytic reactions. Employing semiconductor quantum dots, they achieved stereoselective (>99%) C-C oxidative coupling reactions under visible light illumination, highlighting its potential in photocatalytic applications (Yuan et al., 2020).
3. Crystal and Molecular Structure Studies
Asiri et al. (2011) conducted research on the crystal and molecular structure of derivatives of this compound. Their study provided insights into the structural properties of these compounds, which is crucial for understanding their chemical behavior (Asiri et al., 2011).
4. Synthesis of Biological Active Compounds
Černuchová et al. (2005) utilized a similar compound, 2-ethoxymethylene-3-oxobutanenitrile, in the synthesis of heterocycles with biological activity. This indicates the potential of using this compound in the synthesis of biologically active compounds (Černuchová et al., 2005).
5. Reaction with Alcohol in the Presence of Base
Tsuzuki and Tada (1985) researched the reaction of a related compound, 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile, with alcohol in the presence of base, contributing to the understanding of its chemical reactivity and potential applications in synthesis (Tsuzuki & Tada, 1985).
6. Photoaffinity Probing
Theodore et al. (1990) utilized a derivative of this compound in developing a photoaffinity probe for calcium channels. This research opens avenues for using similar compounds in biochemical and pharmacological studies (Theodore et al., 1990).
Wirkmechanismus
Target of Action
It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist . Therefore, it’s plausible that it may also interact with beta-1 adrenoceptors.
Mode of Action
If we consider its structural similarity to Bevantolol, it might exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This could inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate, thereby decreasing preload and blood pressure .
Biochemical Pathways
Based on its structural similarity to bevantolol, it might affect the pathways related to the metabolism of branched-chain amino acids (bcaa) and the neurotransmitter dopamine .
Pharmacokinetics
Considering its structural similarity to bevantolol, it might have similar pharmacokinetic properties .
Result of Action
If it acts similarly to bevantolol, it might decrease heart rate and blood pressure by inhibiting the normal epinephrine-mediated sympathetic actions .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)10(7-13)9-4-5-11(15-2)12(6-9)16-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNDDWTAHWCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)


![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)
![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)
![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)
![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)
